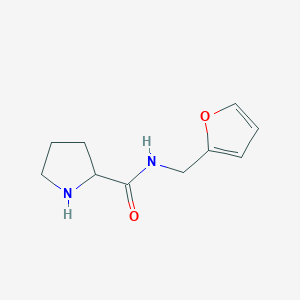

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide

Description

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine ring linked to a carboxamide group substituted with a furan-2-ylmethyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial and anticancer research .

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h2-3,6,9,11H,1,4-5,7H2,(H,12,13) |

InChI Key |

IJTWVOMEEKXYQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a reaction involving 2-furoic acid and pyrrolidine. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions. The reaction time, solvent, and amounts of substrates are optimized to achieve high yields. The crude products are purified by crystallization or flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide exhibits notable reactivity due to the presence of the carboxamide functional group. Key chemical properties include:

- Nucleophilic Substitutions : The amide group allows for various nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution : The furan ring can participate in electrophilic aromatic substitution, enhancing its reactivity.

- Acylation and Alkylation : The nitrogen in the pyrrolidine can engage in acylation and alkylation reactions, enabling modifications to improve biological activity or create derivatives with enhanced properties .

Biological Activities

Preliminary studies indicate that this compound may possess several biological activities:

- Neuroprotective Properties : There is evidence suggesting its potential use in treating neurodegenerative diseases due to its ability to interact with neurotransmitter systems and provide antioxidant effects .

- Inhibition of Protein Complexes : Related compounds have been shown to facilitate the degradation of Polycomb Repressive Complex 2 (PRC2), which is implicated in various cancers. This suggests that this compound could be explored for similar mechanisms in cancer therapy .

Therapeutic Applications

The compound's potential therapeutic applications are extensive:

- Cancer Treatment : The ability of related compounds to degrade PRC2 components highlights a pathway for developing new cancer therapies targeting epigenetic regulators .

- Neurodegenerative Disease Management : Its neuroprotective effects position it as a candidate for drugs aimed at conditions like Alzheimer's or Parkinson's disease .

- Antiviral Activity : Some derivatives of furan compounds have demonstrated inhibitory activity against viruses such as dengue and yellow fever, suggesting that further exploration could yield antiviral applications .

Case Studies and Research Findings

Research has indicated promising results regarding the efficacy of compounds related to this compound:

-

PRC2 Degradation Studies : Investigations into UNC6852, a compound structurally similar to this compound, demonstrated effective degradation of PRC2 components in various cancer cell lines, leading to reduced cell proliferation .

Study Findings UNC6852 Effects on PRC2 Induced degradation of EED and EZH2 subunits in DLBCL cells Neuroprotective Potential Suggested efficacy in protecting neuronal cells from oxidative stress - Antiviral Activity : Research into furan derivatives has shown potential against viral infections, warranting further exploration into the antiviral properties of this compound .

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase, influencing various cellular pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide with similar pyrrolidine-2-carboxamide derivatives, highlighting substituent-driven differences in molecular weight, polarity, and lipophilicity:

Key Observations :

- Furan vs. Phenyl Groups : The furan substituent (electron-rich oxygen heterocycle) may improve solubility in polar solvents compared to bromophenyl or benzyl groups, which are more lipophilic .

- Heteroaromatic Influence : Pyridine-substituted analogs (e.g., N-(Pyridin-2-yl)pyrrolidine-2-carboxamide) exhibit basicity due to the nitrogen atom, enabling pH-dependent solubility and metal-binding capabilities .

Structural and Spectroscopic Comparisons

Biological Activity

N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, alongside synthesis methods and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a carboxamide functional group. The synthesis typically involves the reaction of furan derivatives with pyrrolidine under specific conditions to yield the desired compound. While detailed synthetic pathways are not extensively documented in the literature, general methods for synthesizing similar compounds often include:

- Reagents : Common reagents may include acids or bases to facilitate the reaction, along with solvents such as DMSO or ethanol.

- Conditions : Reactions are usually conducted under reflux conditions or at room temperature depending on the reactivity of the substrates involved.

Antibacterial Activity

This compound has shown promise as an antibacterial agent. Its mechanism of action is hypothesized to involve inhibition of bacterial folate synthesis, similar to other sulfonamide compounds. This inhibition disrupts DNA synthesis and cell growth in bacteria.

Table 1: Antibacterial Activity Against Various Strains

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 230 μg/mL |

| S. aureus | 265 μg/mL | |

| B. cereus | 280 μg/mL |

Studies have indicated that this compound demonstrates significant antibacterial activity, comparable to standard antibiotics, suggesting its potential as a lead compound for further drug development .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound derivatives. These compounds were tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | % Cell Viability after Treatment |

|---|---|---|

| This compound | HepG2 | 35.01% |

| Huh-7 | 37.31% | |

| MCF-7 | 41.81% |

The structure–activity relationship (SAR) analysis revealed that electron-donating groups on the phenyl ring significantly enhance anticancer activity. For instance, para-substituted derivatives exhibited lower cell viability percentages compared to ortho or meta-substituted variants, indicating a correlation between substituent position and biological efficacy .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study investigating the efficacy of this compound against common bacterial strains demonstrated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests its potential utility in treating resistant bacterial infections. -

Case Study on Anticancer Properties :

In vitro assessments showed that derivatives of this compound had significant cytotoxic effects on HepG2 cells, with one derivative achieving a remarkable cell viability reduction to 33.29%. These findings indicate that modifications to the core structure can lead to enhanced anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Furan-2-ylmethyl)pyrrolidine-2-carboxamide, and how can purity be optimized?

- Methodology : A common approach involves coupling pyrrolidine-2-carboxylic acid derivatives with furan-2-ylmethylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from chloroform/methanol mixtures . Optimization of purity (>98%) requires rigorous analytical validation via HPLC and NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of H and C NMR to confirm the presence of the furan methylene group (δ ~4.3–4.5 ppm) and pyrrolidine carboxamide protons (δ ~3.0–3.5 ppm). Mass spectrometry (ESI-MS or HRMS) should verify the molecular ion peak (e.g., [M+H]). Infrared spectroscopy (IR) can identify characteristic amide C=O stretches (~1650–1680 cm) .

Q. What pharmacological targets are associated with pyrrolidine-2-carboxamide derivatives, and how can these guide experimental design?

- Methodology : Pyrrolidine-2-carboxamides are explored as ligands for receptors like angiotensin II type 1 (AT1) and TRPM8 ion channels. For N-(Furan-2-ylmethyl) derivatives, design radioligand binding assays (e.g., competitive displacement studies using I-labeled antagonists) or calcium flux assays to assess TRPM8 modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., furan substitution) influence the bioactivity of pyrrolidine-2-carboxamide derivatives?

- Methodology : Compare the target compound with analogs lacking the furan group or with substituted furans (e.g., 5-nitro-furan). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like TRPM8 or AT1. Validate experimentally via IC/EC determinations in cell-based assays .

Q. What in vitro/in vivo models are suitable for evaluating the therapeutic potential of this compound?

- Methodology :

- In vitro : Use TRPM8-expressing HEK293 cells for calcium imaging or patch-clamp electrophysiology to assess channel inhibition .

- In vivo : Test analgesic efficacy in rodent models of cold allodynia (e.g., acetone drop test) or inflammatory pain (CFA-induced hyperalgesia) .

Q. How can computational methods resolve contradictions in structure-activity data for pyrrolidine-2-carboxamide derivatives?

- Methodology : Apply QSAR models to correlate substituent electronic properties (Hammett σ constants) with bioactivity. Use molecular dynamics simulations (e.g., GROMACS) to analyze ligand-receptor binding stability and identify critical interactions (e.g., hydrogen bonds with TRPM8 residues) .

Q. What advanced applications exist for chiral pyrrolidine-2-carboxamide derivatives in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.